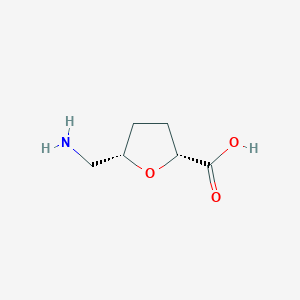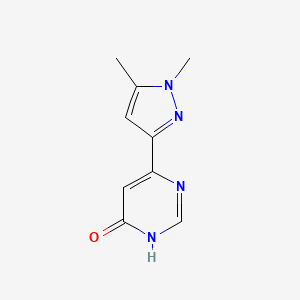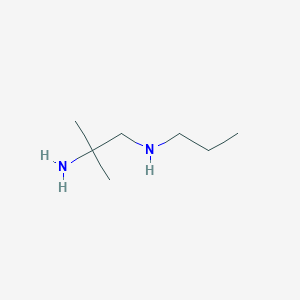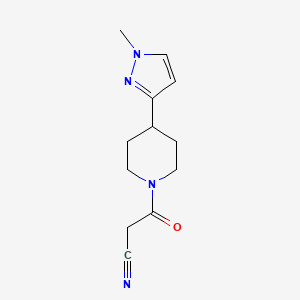
(4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is a boronic acid derivative that features a furan ring substituted with a 2-methyl-1H-imidazol-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the imidazole and furan rings in this compound adds to its chemical diversity, making it a valuable intermediate in various chemical and pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Attachment of the Furan Ring: The furan ring can be introduced through various methods, including the condensation of aldehydes with 2-aminobenzylalcohol, followed by cyclization and aromatization.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield reduced forms of the imidazole or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various substituted imidazole and furan derivatives, which can be further utilized in pharmaceutical and chemical research.
科学的研究の応用
(4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid has several scientific research applications:
作用機序
The mechanism of action of (4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, influencing various biochemical processes .
類似化合物との比較
Similar Compounds
Imidazole Derivatives: Compounds such as clemizole, etonitazene, and enviroxime contain the imidazole ring and exhibit various biological activities.
Furan Derivatives: Furan-containing compounds like furfural and furan-2-carboxylic acid are used in organic synthesis and industrial applications.
Uniqueness
(4-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid is unique due to the combination of the imidazole and furan rings with the boronic acid group.
特性
分子式 |
C8H9BN2O3 |
|---|---|
分子量 |
191.98 g/mol |
IUPAC名 |
[4-(2-methylimidazol-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C8H9BN2O3/c1-6-10-2-3-11(6)7-4-8(9(12)13)14-5-7/h2-5,12-13H,1H3 |
InChIキー |
SJFKHQHIQLVUNH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CO1)N2C=CN=C2C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


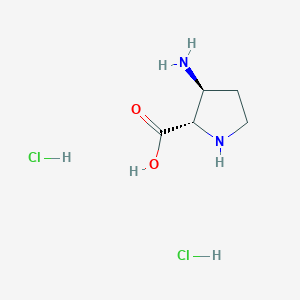
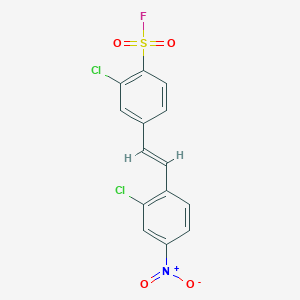
![(9S,11R)-9,11-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-1-one](/img/structure/B13347291.png)

